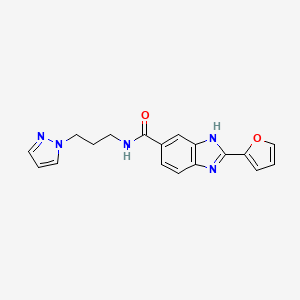![molecular formula C16H11F4NO2 B7434409 N-[(5-fluoro-1-benzofuran-2-yl)methyl]-3-(trifluoromethoxy)aniline](/img/structure/B7434409.png)
N-[(5-fluoro-1-benzofuran-2-yl)methyl]-3-(trifluoromethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-fluoro-1-benzofuran-2-yl)methyl]-3-(trifluoromethoxy)aniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as BTF or BTF-1 and is a potent inhibitor of histone deacetylase (HDAC). In
作用机制
BTF exerts its biological effects by inhibiting the activity of HDAC, which is an enzyme that regulates gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC, BTF promotes the acetylation of histones, leading to changes in gene expression patterns that can result in cell cycle arrest, apoptosis, and other cellular responses. BTF has also been shown to inhibit the activity of other enzymes, such as DNA methyltransferase and protein kinase C, which may contribute to its biological effects.
Biochemical and Physiological Effects:
BTF has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, BTF induces cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. BTF also inhibits the migration and invasion of cancer cells by modulating the expression of genes involved in cell adhesion and motility. In neuronal cells, BTF protects against oxidative stress and inflammation by upregulating the expression of antioxidant and anti-inflammatory genes. BTF has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In vascular cells, BTF modulates the expression of genes involved in vascular function and inflammation, leading to improved vascular function and reduced inflammation.
实验室实验的优点和局限性
One of the main advantages of BTF for lab experiments is its potency and specificity as an HDAC inhibitor. BTF has been shown to be more potent than other HDAC inhibitors, such as vorinostat and valproic acid, in inhibiting the activity of HDAC. BTF also has a high selectivity for HDAC over other enzymes, which reduces the risk of off-target effects. However, one of the limitations of BTF is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings. BTF also has a relatively short half-life in vivo, which may require frequent dosing or the use of sustained-release formulations for therapeutic applications.
未来方向
There are several future directions for the study of BTF and its potential applications. One area of interest is the development of novel formulations or delivery methods to improve the solubility and bioavailability of BTF for therapeutic use. Another area of interest is the exploration of BTF as a potential therapeutic agent for other diseases, such as inflammatory bowel disease and rheumatoid arthritis, where HDAC inhibitors have shown promise in preclinical studies. Additionally, the combination of BTF with other drugs or therapies, such as chemotherapy or immunotherapy, may enhance its efficacy and reduce the risk of drug resistance. Further studies are also needed to elucidate the molecular mechanisms underlying the biological effects of BTF and to identify potential biomarkers for patient selection and monitoring.
合成方法
The synthesis of BTF involves several steps, starting with the reaction of 5-fluoro-2-nitrobenzaldehyde with 2-hydroxybenzyl alcohol to form 5-fluoro-2-(2-hydroxybenzylidene)benzofuran. This intermediate is then reacted with 3-(trifluoromethoxy)aniline in the presence of a catalyst to produce BTF. The yield of BTF can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
科学研究应用
BTF has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of BTF is in cancer research, where it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. BTF has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to protect neuronal cells from oxidative stress and inflammation. Additionally, BTF has been explored as a potential therapeutic agent for cardiovascular diseases, such as hypertension and atherosclerosis, by modulating the expression of genes involved in vascular function and inflammation.
属性
IUPAC Name |
N-[(5-fluoro-1-benzofuran-2-yl)methyl]-3-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4NO2/c17-11-4-5-15-10(6-11)7-14(22-15)9-21-12-2-1-3-13(8-12)23-16(18,19)20/h1-8,21H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEHXYIGJRXRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NCC2=CC3=C(O2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-fluoro-1-benzofuran-2-yl)methyl]-3-(trifluoromethoxy)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[6-[[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]amino]hexanoylamino]propanoic acid](/img/structure/B7434335.png)
![tert-butyl N-[3-(2-chloropropanoylamino)-2,2-difluoropropyl]carbamate](/img/structure/B7434338.png)
![3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7434352.png)

![(1S,2S,4R)-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonyl-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7434381.png)
![N-[4-(pyrimidin-2-ylamino)phenyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B7434394.png)
![2-acetamido-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-4-carboxamide](/img/structure/B7434396.png)
![Methyl 2-bromo-4-[[5-(oxolan-2-yl)oxolane-2-carbonyl]amino]benzoate](/img/structure/B7434399.png)
![5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7434413.png)
![N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-ethynylpyridine-3-carboxamide](/img/structure/B7434417.png)
![N-[3-fluoro-4-(morpholine-4-carbonyl)phenyl]-N'-methyl-N'-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]oxamide](/img/structure/B7434418.png)
![9-ethyl-N-[(6-fluoropyridin-2-yl)methyl]-N-methylcarbazol-3-amine](/img/structure/B7434422.png)

![N-[(4-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434431.png)